
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14. It is a derivative of fluoranthene and is known for its complex structure, which includes multiple fused benzene rings. This compound is of interest due to its potential carcinogenic, mutagenic, and tumorigenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydrogenation of suitable polycyclic intermediates. The reaction conditions often include high temperatures and the presence of catalysts to facilitate the formation of the desired PAH structure .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and potential health hazards. when produced, it is typically synthesized in small quantities for research purposes using advanced organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of less complex hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential mutagenic and carcinogenic effects on living organisms.
Medicine: Studied for its potential role in cancer research and the development of anti-cancer drugs.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- involves its interaction with cellular components, leading to the formation of reactive intermediates that can damage DNA and other cellular structures. This damage can result in mutations and potentially lead to cancer. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes, which convert the compound into reactive metabolites .
Comparison with Similar Compounds
Similar Compounds
- Dibenz(a,l)aceanthrylene
- Dibenz(a,j)aceanthrylene
- Naphtho(1,2-b)fluoranthene
- Naphtho(2,1-e)acephenanthrylene
Uniqueness
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- is unique due to its specific structure and the resulting chemical properties. Its potential for high mutagenic activity and the specific pattern of its aromatic sextets distinguish it from other similar PAHs .
Properties
CAS No. |
60032-80-6 |
|---|---|
Molecular Formula |
C24H18 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
hexacyclo[14.7.1.02,7.08,24.09,14.017,22]tetracosa-1(23),2,4,6,8,14,16(24),17,19,21-decaene |
InChI |
InChI=1S/C24H18/c1-3-9-17-15(7-1)13-22-19-11-5-6-12-20(19)23-18-10-4-2-8-16(18)14-21(17)24(22)23/h1,3,5-7,9,11-14H,2,4,8,10H2 |
InChI Key |
BDQXCXLDSXGMHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3C4=CC=CC=C4C5=CC6=CC=CC=C6C(=C53)C=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


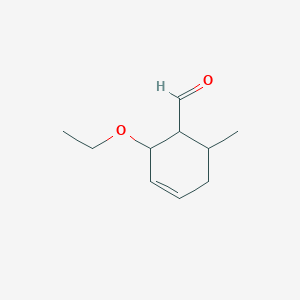
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
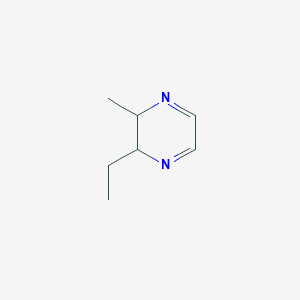

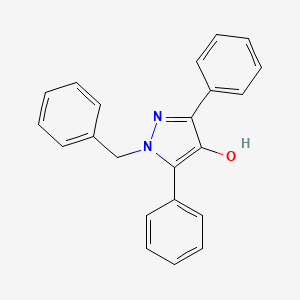

![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
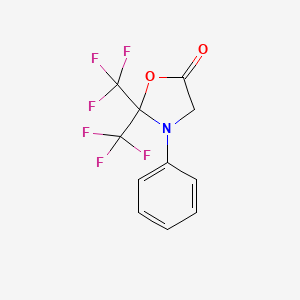

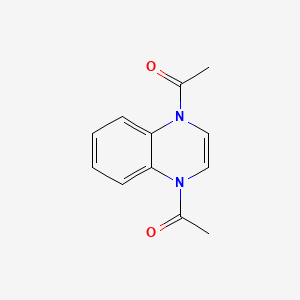
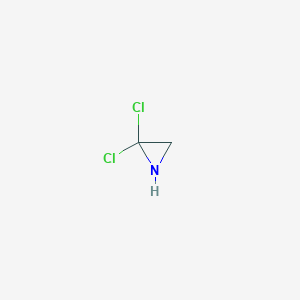

![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)
![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
